Product packaging for 2-Benzyl-2,7-diazaspiro[3.5]nonane(Cat. No.:CAS No. 1194374-44-1)

2-Benzyl-2,7-diazaspiro[3.5]nonane

Cat. No.: B3026954
CAS No.: 1194374-44-1
M. Wt: 216.32
InChI Key: JMPAPQYBLUHNQT-UHFFFAOYSA-N
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Description

2-Benzyl-2,7-diazaspiro[3.5]nonane is a synthetically valuable spirocyclic amine that serves as a key structural motif and intermediate in medicinal chemistry. Its rigid, three-dimensional structure is exploited in drug discovery to create novel bioactive molecules. Research highlights its significant potential in two primary areas: as a precursor for novel antitubercular agents and as a scaffold for sigma receptor ligands. In anti-tuberculosis research, derivatives containing the this compound moiety have been identified as new antitubercular agents with excellent activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis . These compounds often function as potent inhibitors of the essential bacterial enzyme DprE1, a validated target for tuberculosis treatment . In neuroscience, the 2,7-diazaspiro[3.5]nonane core is a privileged structure for developing potent ligands for sigma receptors (S1R and S2R) . Compounds based on this scaffold have demonstrated nanomolar binding affinity, and structural variations can dictate whether the ligand acts as a sigma-1 receptor agonist or antagonist, enabling research for neuropathic pain and neuroprotection . The hydrochloride salt of this compound (CAS 2177265-01-7) is a commonly available form for research use . This product is intended for research applications only in a controlled laboratory environment and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2 B3026954 2-Benzyl-2,7-diazaspiro[3.5]nonane CAS No. 1194374-44-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-2,7-diazaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-13(5-3-1)10-16-11-14(12-16)6-8-15-9-7-14/h1-5,15H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPAPQYBLUHNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657791
Record name 2-Benzyl-2,7-diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194374-44-1
Record name 2-Benzyl-2,7-diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Benzyl 2,7 Diazaspiro 3.5 Nonane and Its Analogues

Established Synthetic Routes to the 2,7-Diazaspiro[3.5]nonane Core

The construction of the 2,7-diazaspiro[3.5]nonane framework is a critical first step. nih.gov This scaffold has gained popularity in drug discovery as chemists seek to explore three-dimensional chemical space. nih.gov The synthesis of spiropiperidines, in general, can be classified by whether the piperidine (B6355638) ring is formed on a pre-existing carbocycle or vice-versa. nih.gov

Cyclization Strategies for Spiroazetidine and Spiropiperidine Rings

The formation of the conjoined azetidine (B1206935) and piperidine rings around a central quaternary carbon atom requires elegant cyclization strategies. These methods are often multi-step processes involving the sequential formation of each heterocyclic ring.

One common approach involves intramolecular reactions. For instance, a general strategy for synthesizing 2-spiropiperidines involves the reductive cyclization of an α-amino nitrile onto an alkene, a method that can yield the desired product with high diastereoselectivity. whiterose.ac.uk Ring-Closing Metathesis (RCM) has also emerged as a powerful tool. In a synthesis of a spiropiperidine-3,3'-oxindole scaffold, a diene precursor was treated with a Grubbs II catalyst to form the piperidine ring in high yield. whiterose.ac.uk While these examples target different spiro-systems, the principles are applicable. A patent for a related compound, 7-oxo-2-azaspiro[3.5]nonane, describes a two-step method involving a first cyclization to create an intermediate, followed by a second cyclization using lithium aluminum hydride to complete the spirocyclic core. google.com Such sequential cyclizations are a cornerstone of building complex spiro-heterocycles.

Other advanced cyclization strategies that have been employed for similar bicyclic systems include Nozaki–Hiyama–Kishi (NHK) cyclization, radical cyclizations, and Pauson–Khand reactions, showcasing the diverse toolkit available to synthetic chemists. beilstein-journals.org

Optimization of Precursor Design and Reaction Conditions

The efficiency of the synthesis of the 2,7-diazaspiro[3.5]nonane core is highly dependent on the design of the acyclic precursors and the optimization of reaction conditions. The goal is to maximize yield, minimize byproducts, and ensure scalability.

In the patented synthesis of 7-oxo-2-azaspiro[3.5]nonane, the inventors highlight that their two-step process achieves a yield of over 82% under mild reaction conditions, which simplifies post-treatment and makes the process suitable for large-scale production. google.com The choice of solvent, temperature, and catalyst is critical. For Ring-Closing Metathesis, for example, extensive work is often necessary to find the right catalyst (e.g., Grubbs I vs. Grubbs II) and conditions to favor the desired ring formation over dimerization or isomerization. beilstein-journals.org

Precursor design involves creating a molecule with the correct arrangement of functional groups to facilitate the intended cyclizations. This is exemplified in the synthesis of 2-azaspiro[3.3]heptane derivatives, where a phenotypic screen identified an initial hit compound, which was then optimized through exploration of structure-activity relationships (SAR) to produce a more rigid and potent derivative. nih.gov This iterative process of designing, synthesizing, and testing precursors is fundamental to achieving an efficient synthesis.

Table 1: Comparison of Selected Cyclization Strategies

Strategy Key Reagents/Catalysts Typical Ring Formed Advantages Disadvantages
Reductive Cyclization Reducing agents (e.g., LiAlH₄) Piperidine, Azetidine High diastereoselectivity possible. whiterose.ac.uk Requires suitable precursor functionality.
Ring-Closing Metathesis (RCM) Grubbs or Hoveyda-Grubbs catalysts Piperidine, other heterocycles High functional group tolerance, good yields. whiterose.ac.uk Catalyst choice can be crucial; potential for side reactions. beilstein-journals.org
Sequential Cyclization Various (e.g., acid binders, LiAlH₄) Spiro-heterocycles Can build complex systems in a controlled manner. google.com Often multi-step, requiring purification of intermediates.
Pd-mediated Cyclization Palladium complexes, phosphine (B1218219) ligands Cyclooctane, other rings High yields, enantioselective versions possible. beilstein-journals.org Requires specific functional handles (e.g., enol triflate). beilstein-journals.org

Functionalization and Derivatization Strategies

Once the 2,7-diazaspiro[3.5]nonane core is synthesized, its secondary amine functionalities serve as handles for further modification. To synthesize the target molecule, 2-Benzyl-2,7-diazaspiro[3.5]nonane, an N-alkylation reaction is required. Other common derivatizations include N-acylation and palladium-catalyzed coupling reactions.

N-Alkylation Reactions and Protecting Group Chemistry

N-alkylation is a fundamental transformation for introducing substituents onto the nitrogen atoms of the diazaspiro core. acsgcipr.org The direct benzylation of the unsubstituted 2,7-diazaspiro[3.5]nonane would likely lead to a mixture of products, including mono-benzylated, di-benzylated, and unreacted starting material.

To achieve selective mono-benzylation, orthogonal protecting group strategies are employed. nih.gov A common approach involves first protecting one of the amine nitrogens with a group like tert-butyloxycarbonyl (Boc). The Boc group is easily installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under the basic conditions typically used for alkylation. nih.govpsu.edu The synthesis of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is a known procedure, creating the necessary mono-protected intermediate. nih.gov

With one nitrogen protected, the remaining secondary amine can be alkylated. A standard method involves reacting the Boc-protected diazaspirocycle with benzyl (B1604629) bromide or benzyl chloride in the presence of a mild base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like DMF. psu.edu After successful benzylation, the Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to yield the desired this compound. chemicalbook.com

Table 2: Common Amine Protecting Groups in Synthesis

Protecting Group Abbreviation Installation Reagent Cleavage Conditions Key Features
tert-Butyloxycarbonyl Boc Di-tert-butyl dicarbonate (Boc₂O) Strong acid (e.g., TFA) Stable to base and nucleophiles; widely used. nih.gov
Carboxybenzyl Cbz or Z Benzyl chloroformate Catalytic hydrogenation Removed under neutral conditions.
Fluorenylmethyloxycarbonyl Fmoc Fmoc-Cl or Fmoc-OSu Mild base (e.g., Piperidine) Base-labile; common in peptide synthesis.
p-Toluenesulfonyl Tosyl or Ts Tosyl chloride (TsCl) Harsh reductive conditions (e.g., Na/NH₃) Very stable and robust. nih.gov
Nitrobenzenesulfonyl Nosyl or Ns Nosyl chloride (NsCl) Mild nucleophiles (e.g., thiols) Easily cleaved but has limited stability. nih.gov

N-Acylation Reactions

N-acylation is another key strategy for derivatizing the 2,7-diazaspiro[3.5]nonane core, leading to the formation of stable amide bonds. bath.ac.uk This reaction is ubiquitous in medicinal chemistry. The reaction typically involves treating the amine with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. researchgate.net

For the 2,7-diazaspiro[3.5]nonane core, selective mono-acylation can be achieved using the same protecting group strategies described for N-alkylation. Alternatively, coupling reactions with carboxylic acids using peptide coupling reagents like HATU or HOBt/EDC are common. These methods are generally high-yielding and proceed under mild conditions, tolerating a wide range of functional groups on the acylating partner.

Palladium-Catalyzed Coupling Approaches (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, particularly for creating aryl amines. wikipedia.orgyoutube.com This palladium-catalyzed cross-coupling reaction allows for the connection of an amine, such as one of the nitrogens on the 2,7-diazaspiro[3.5]nonane core, to an aryl or heteroaryl halide or triflate. organic-chemistry.orglibretexts.org

The reaction is driven by a palladium catalyst, typically in its Pd(0) oxidation state, and requires a suitable phosphine ligand and a base. youtube.comprinceton.edu The development of bulky, electron-rich biarylphosphine ligands (such as XPhos, SPhos, and BrettPhos) by the Buchwald group was critical to the reaction's success, as these ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination, and reductive elimination. youtube.com By employing a mono-protected 2,7-diazaspiro[3.5]nonane derivative, the Buchwald-Hartwig reaction can be used to precisely install a wide variety of aromatic and heteroaromatic groups, significantly expanding the accessible chemical space for analogues. libretexts.org

Chemical Transformations and Reactivity of 2 Benzyl 2,7 Diazaspiro 3.5 Nonane Derivatives

Oxidative and Reductive Transformations of the Spirocyclic System

The inherent stability of the azetidine (B1206935) and piperidine (B6355638) rings in the 2,7-diazaspiro[3.5]nonane system makes direct oxidative or reductive cleavage of the core structure challenging under standard conditions. However, the nitrogen atoms and the exocyclic benzyl (B1604629) group are susceptible to specific transformations.

Reductive transformations of 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives are most prominently exemplified by the cleavage of the N-benzyl group. This debenzylation is a critical step in many synthetic pathways, as the benzyl group often serves as a protecting group for the N2 nitrogen. The removal of the benzyl group liberates the secondary amine for further functionalization. A common method for this transformation is catalytic hydrogenation.

Reaction Reagents and Conditions Product Significance
N-DebenzylationH₂, Pd/C, solvent (e.g., ethanol (B145695), methanol)2,7-Diazaspiro[3.5]nonane derivative (unprotected N2)Removal of a protecting group to allow for further diversification at the N2 position.

While specific studies on the oxidative transformation of the this compound core are not extensively documented in the reviewed literature, the presence of tertiary and secondary amine functionalities suggests potential pathways for oxidation. Under controlled conditions, oxidation could potentially lead to the formation of N-oxides. More vigorous oxidation could lead to the cleavage of the rings, although this is generally not a desired synthetic outcome. The benzyl group itself can be susceptible to oxidation, potentially yielding a benzoyl group at the N2 position, which would significantly alter the electronic properties of the molecule.

Nucleophilic Substitution Reactions at Benzyl and Ring Positions

Nucleophilic substitution reactions are a cornerstone of the functionalization of this compound. These reactions can be directed at either the benzyl group or, more commonly, involve the nucleophilic character of the secondary amine at the N7 position.

The benzyl group can be cleaved through nucleophilic substitution, although this is less common than reductive debenzylation. More synthetically valuable are the reactions where the secondary amine at N7 acts as a nucleophile. This allows for the introduction of a wide array of substituents, significantly expanding the chemical space of accessible derivatives.

Reaction Type Substrate Reagents and Conditions Product
N-AlkylationThis compoundAlkyl halide (e.g., R-Br, R-I), base (e.g., K₂CO₃, Et₃N), solvent (e.g., DMF, CH₃CN)2-Benzyl-7-alkyl-2,7-diazaspiro[3.5]nonane
N-Arylation (Buchwald-Hartwig Amination)This compoundAryl halide (e.g., Ar-Br, Ar-I), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), base (e.g., NaOtBu)2-Benzyl-7-aryl-2,7-diazaspiro[3.5]nonane
N-AcylationThis compoundAcyl chloride (RCOCl) or anhydride (B1165640) ((RCO)₂O), base (e.g., Et₃N, pyridine), solvent (e.g., CH₂Cl₂, THF)2-Benzyl-7-acyl-2,7-diazaspiro[3.5]nonane

Diversification through Amine Reactivity

The secondary amine at the N7 position of this compound is a key handle for molecular diversification. Its nucleophilicity and basicity drive a range of chemical transformations that allow for the construction of complex molecular architectures.

Beyond the fundamental N-alkylation and N-acylation reactions mentioned previously, reductive amination provides a powerful method for introducing substituted alkyl groups at the N7 position. This two-step, one-pot procedure involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.

Reaction Reagents and Conditions Intermediate Product
Reductive AminationAldehyde (RCHO) or Ketone (R₂CO), reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), solvent (e.g., DCE, CH₂Cl₂)Iminium ion2-Benzyl-7-(substituted alkyl)-2,7-diazaspiro[3.5]nonane

The strategic use of protecting groups is also integral to the diversification of this scaffold. For instance, the N7 amine can be protected with a tert-butoxycarbonyl (Boc) group, allowing for selective modification at the N2 position after debenzylation. Subsequent removal of the Boc group then allows for further functionalization at N7, enabling the synthesis of orthogonally substituted derivatives.

This rich reactivity profile underscores the importance of this compound as a valuable building block in the synthesis of complex nitrogen-containing compounds.

Computational and Theoretical Investigations of 2 Benzyl 2,7 Diazaspiro 3.5 Nonane

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure of 2-Benzyl-2,7-diazaspiro[3.5]nonane and its derivatives. These techniques are used to determine the most stable arrangement of atoms in the molecule, which is crucial for its biological activity.

A combined approach using Nuclear Magnetic Resonance (NMR) and molecular modeling has been employed to analyze the conformation of related drug candidates. dntb.gov.ua This allows for a detailed understanding of the molecule's shape and flexibility, which are key determinants of how it will interact with biological targets.

Ligand-Protein Docking Studies for Target Interaction Prediction

Ligand-protein docking studies are computational simulations that predict the preferred orientation of a molecule when it binds to a protein target. dntb.gov.uaresearchgate.netresearchgate.netacs.org For derivatives of this compound, these studies have been instrumental in understanding their interaction with the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a critical target in Mycobacterium tuberculosis. nih.govmdpi.com

These docking studies have revealed that the nitroso metabolic forms of these compounds can bind covalently to the Cys387 residue in the active site of the DprE1 enzyme. nih.gov Furthermore, the simulations have shown that some derivatives can form a hydrogen bond with the Gln336 residue, which is indicative of higher selectivity. nih.gov While docking studies have been crucial, some research indicates no clear correlation between docking scores and antimycobacterial activity, suggesting that target inhibition is not the sole factor for a compound's effectiveness. researchgate.netresearchgate.net

Target Protein Binding Site Residues Interaction Type
DprE1Cys387, Gln336Covalent bonding, Hydrogen bonding

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netresearchgate.net For derivatives of this compound, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been utilized. researchgate.net

These models help to identify the key structural features that influence the antimycobacterial activity of the compounds. researchgate.net By analyzing the steric and electronic properties, researchers can design new derivatives with potentially improved potency. researchgate.net QSAR models have been successfully used to predict the whole-cell activity of these compounds, providing a valuable tool for lead optimization. researchgate.netresearchgate.net

Simulation of Reaction Mechanisms and Transition States

Simulations of reaction mechanisms and transition states provide a deeper understanding of how a chemical reaction occurs at the molecular level. For benzothiazinones containing the this compound moiety, these simulations are crucial for understanding their mechanism of action as covalent inhibitors of DprE1. acs.orgnih.gov

Biological Activity Profiling and Mechanistic Studies of 2 Benzyl 2,7 Diazaspiro 3.5 Nonane Derivatives

Sigma Receptor (SR) Ligand Research

The 2,7-diazaspiro[3.5]nonane scaffold has been identified as a promising core structure for the development of high-affinity ligands for sigma receptors (SRs). nih.gov These receptors, which include the sigma-1 (S1R) and sigma-2 (S2R) subtypes, are involved in a variety of biological and pathological processes. nih.gov Research into derivatives of 2-benzyl-2,7-diazaspiro[3.5]nonane has revealed compounds with significant binding affinity and distinct functional profiles at these receptors. nih.gov

Derivatives of the 2,7-diazaspiro[3.5]nonane core have demonstrated the ability to act as either agonists or antagonists at the Sigma-1 Receptor (S1R), a chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum. nih.gov The specific functional profile appears to be influenced by the nature of the substituents on the diazaspiro nonane (B91170) framework.

In vivo studies have been conducted to determine the functional activity of these compounds. For instance, one derivative, compound 5b , which incorporates the 2,7-diazaspiro[3.5]nonane core, exhibited S1R antagonist properties. nih.gov Its effects were completely reversed by the selective S1R agonist PRE-084, confirming that its mechanism of action is dependent on S1R antagonism. nih.gov In contrast, another derivative, compound 4b , which shares the same 2,7-diazaspiro[3.5]nonane core, was found to induce an S1R agonistic effect in vivo. nih.gov This was demonstrated by its ability to fully reverse the effects of the S1R antagonist BD-1063. nih.gov These findings highlight the importance of the 2,7-diazaspiro[3.5]nonane core in developing S1R ligands with specific agonist or antagonist profiles. nih.gov

In addition to their activity at S1R, 2,7-diazaspiro[3.5]nonane derivatives have shown a range of binding affinities for the Sigma-2 Receptor (S2R). nih.gov Radioligand binding assays have been used to quantify these interactions, typically reported as inhibition constant (Ki) values.

Compounds containing two basic nitrogen atoms within the structure have demonstrated low nanomolar Ki values for S1R, with a 6- to 10-fold preference over S2R. nih.gov For example, compound 4b displayed a Ki of 2.7 nM for S1R and 27 nM for S2R. nih.gov Similarly, compound 4c had a Ki of 3.5 nM for S1R. nih.gov Another derivative, compound 5b , also showed high affinity for S1R (Ki = 13 nM) with a roughly 10-fold preference over S2R (Ki = 102 nM). nih.gov The data indicates that the 2,7-diazaspiro[3.5]nonane moiety is a key structural feature for achieving high-affinity SR recognition. nih.gov

CompoundS1R Ki (nM)S2R Ki (nM)
4a21150
4b2.727
4c3.521
4d25190
5b13102

The structural features of this compound derivatives play a crucial role in their binding affinity and selectivity for sigma receptor subtypes. A common structural requirement for potent SR ligands is a central basic amine flanked by hydrophobic groups at a specific distance. nih.gov The 2,7-diazaspiro[3.5]nonane framework provides an optimal core for arranging these elements, leading to high-affinity ligands. nih.gov

The binding pocket of the S2R has specific features that guide ligand design for selectivity. biorxiv.org The pharmacophore for S2R ligands generally consists of a positively charged amine that forms an ion-pair with the amino acid Asp29, while adjacent hydrophobic and aromatic moieties are recognized by nearby residues such as Phe66, Phe69, His21, and Tyr50. biorxiv.org The presence of bulky hydrophobic regions and additional basic nitrogens can increase selectivity for S2R. wikipedia.org The 2,7-diazaspiro[3.5]nonane series has yielded compounds with higher binding affinity compared to other related scaffolds, underscoring its importance in SR ligand development. nih.gov

Antimycobacterial Activity and Target Engagement

Derivatives incorporating the this compound moiety have been identified as potent antitubercular agents. nih.gov These compounds are often part of larger molecular structures, such as benzothiazinones, which show excellent in vitro activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). nih.gov

The primary target of these antimycobacterial agents is Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). acs.orgnih.gov DprE1 is a critical flavoenzyme essential for the biosynthesis of the mycobacterial cell wall components lipoarabinomannan and arabinogalactan. acs.orgnih.gov The enzyme catalyzes a key epimerization step in the production of decaprenyl-phospho-arabinose (DPA), which is the sole precursor for arabinan (B1173331) synthesis. acs.orgresearchgate.net Inhibition of DprE1 disrupts this vital pathway, leading to cell death. sci-hub.st

A series of new benzothiazinone derivatives containing a symmetric this compound moiety have demonstrated exceptional potency. With only one exception, these compounds exhibit excellent in vitro activity against both drug-sensitive and clinically isolated multidrug-resistant Mtb strains, with Minimum Inhibitory Concentration (MIC) values below 0.016 μg/mL. nih.gov This potent activity is directly correlated with the inhibition of the DprE1 enzyme. acs.org For example, compound 2d , which features a methyl group at the benzylic carbon, has shown significant efficacy in mouse models of tuberculosis. nih.gov

Compound ClassTargetOrganismMIC
Benzothiazinones with this compoundDprE1Mycobacterium tuberculosis (drug-sensitive & MDR)< 0.016 μg/mL

The mechanism by which many of these DprE1 inhibitors function involves irreversible covalent binding to the enzyme. nih.govacs.org A key structural feature of these potent inhibitors, such as the benzothiazinones, is the presence of a nitro group. nih.gov This group is essential for the inhibition mechanism. nih.gov

These compounds act as prodrugs. nih.gov In the presence of the reduced flavin cofactor (FADH₂) within the DprE1 active site, the nitro group on the inhibitor is reduced to a reactive nitroso derivative. nih.govresearchgate.net This electrophilic nitroso intermediate then reacts with the thiol group of a specific cysteine residue, Cys387, in the active site of the Mtb DprE1. nih.govmdpi.com This reaction forms a covalent semimercaptal bond, creating an adduct that acts as a suicide substrate and irreversibly inactivates the enzyme. nih.govacs.org This covalent modification blocks the enzyme's catalytic activity, thereby inhibiting cell wall synthesis and killing the mycobacterium. nih.govsci-hub.st

Dopamine (B1211576) D4 Receptor (D4R) Antagonism

While the this compound core is a versatile scaffold, specific research into its direct application for creating potent and selective Dopamine D4 receptor (D4R) antagonists is not extensively documented in publicly available literature. However, the broader class of diazaspiro alkanes has been successfully utilized to develop ligands for other dopamine receptor subtypes, notably the D3 receptor (D3R).

In a notable study, a series of D3R antagonists were synthesized using various arylated diazaspiro alkane cores. nih.govnih.gov These compounds demonstrated favorable affinity for the D3R, with Ki values in the nanomolar range, and exhibited high selectivity over the D2 receptor. nih.govnih.gov For instance, certain derivatives achieved D3R vs. D2R selectivity ratios ranging from 264- to 905-fold. nih.gov Although the primary focus of this research was the D3 receptor, the exploration of such scaffolds highlights the potential of diazaspiro cores in designing ligands for dopamine receptor subtypes. The development of D4R antagonists has been pursued with other scaffolds, such as piperidines and piperazines, which have shown promise in preclinical models for conditions like glioblastoma by inducing cell death and inhibiting colony formation. mdpi.com The insights gained from the synthesis of D3R-selective diazaspiro alkanes could potentially be adapted to design novel antagonists targeting the D4 receptor.

Ghrelin Receptor Inverse Agonism

A significant area of research for 2,7-diazaspiro[3.5]nonane derivatives has been in the modulation of the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a). One of the most prominent examples is the compound PF-05190457 , a potent and selective ghrelin receptor inverse agonist that incorporates the 2,7-diazaspiro[3.5]nonane moiety in its structure. oncotarget.comnih.gov

Inverse agonists are unique in that they can inhibit the constitutive, baseline activity of a receptor even in the absence of its natural ligand. PF-05190457 has demonstrated high affinity for the ghrelin receptor, with reported Kd and pKi values of 3 nM and 8.36, respectively. oncotarget.comresearchgate.netsemanticscholar.org Mechanistic studies have revealed that it acts as a competitive antagonist that also possesses inverse agonist properties. nih.govnih.gov Structural analysis shows that upon binding, PF-05190457 induces a conformational change in the receptor, specifically an outward shift of the sixth transmembrane helix (TM6), which enlarges the binding pocket and stabilizes an inactive state. nih.gov

The biological effects of this inverse agonism have been characterized in various ex vivo models. PF-05190457 has been shown to increase intracellular calcium concentrations and stimulate glucose-dependent insulin (B600854) secretion from human pancreatic islets. researchgate.netsemanticscholar.org Furthermore, it increases the firing rate of gastric vagal afferent nerves, a key pathway in satiety signaling. researchgate.netsemanticscholar.org These findings underscore the significant role of the 2,7-diazaspiro[3.5]nonane scaffold in the design of potent modulators of the ghrelin system.

Table 1: Pharmacological Properties of PF-05190457

Parameter Value Reference
Target Ghrelin Receptor (GHS-R1a) oncotarget.comresearchgate.net
Activity Inverse Agonist, Antagonist nih.govnih.gov
Kd 3 nM researchgate.netsemanticscholar.org
pKi 8.36 oncotarget.com

Explorations in Other Biological Activities

Beyond established activities, the 2,7-diazaspiro[3.5]nonane scaffold is a subject of ongoing investigation for other potential biological and biochemical applications.

Targeted protein degradation (TPD) is a therapeutic strategy that utilizes small molecules to induce the degradation of specific proteins via cellular machinery like the ubiquitin-proteasome system. njbio.comresearchgate.net Molecules known as Proteolysis Targeting Chimeras (PROTACs) are a primary example of this approach, consisting of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. nih.gov A review of the scientific literature indicates that while the field of TPD is rapidly expanding, there are no specific published examples of this compound derivatives being utilized as components (e.g., E3 ligase ligands or linkers) in PROTACs or other targeted protein degraders.

The potential for 2,7-diazaspiro[3.5]nonane derivatives to exhibit anticancer activity is an area of exploratory interest, primarily through the modulation of their known biological targets. The ghrelin receptor, which is potently inhibited by the derivative PF-05190457, has been implicated in the biology of several cancers. Altered expression of the ghrelin receptor has been observed in pancreatic, breast, prostate, ovarian, lung, and other cancers. researchgate.net The ghrelin system can influence cancer cell proliferation, often through the activation of signaling pathways such as PI3K/Akt. nih.gov

Given these connections, a ghrelin receptor inverse agonist could theoretically exert anticancer effects by blocking pro-proliferative signals in receptor-expressing tumors. Furthermore, ghrelin receptor ligands are being developed for in vivo imaging in oncology, suggesting the target's relevance in cancer processes. oncotarget.com However, direct studies evaluating the cytotoxicity or specific anticancer mechanisms of PF-05190457 or other 2,7-diazaspiro[3.5]nonane derivatives against cancer cell lines have not been reported in the reviewed literature.

Derivatives of 2,7-diazaspiro[3.5]nonane have proven to be valuable tools as ligands in various biochemical assays due to their high affinity and selectivity for specific receptors. Their primary application has been in the study of receptor pharmacology and function.

As a high-affinity ghrelin receptor inverse agonist, PF-05190457 is an exemplary research tool for probing the ghrelin system. Its well-characterized binding properties make it suitable for use in competitive binding assays to screen for new ghrelin receptor ligands and to study the receptor's structure and function. researchgate.netsemanticscholar.org

In a separate line of research, novel derivatives of 2,7-diazaspiro[3.5]nonane have been synthesized and evaluated as ligands for sigma receptors (SRs). acs.org These studies identified compounds with high affinity for both the Sigma-1 (S1R) and Sigma-2 (S2R) subtypes. Certain derivatives displayed low nanomolar affinity for S1R and demonstrated selectivity over S2R. acs.org For example, compound 4b from this series emerged as a high-affinity S1R ligand with a Ki of 2.7 nM and a 10-fold preference over S2R. acs.org The development of such selective ligands is crucial for elucidating the distinct physiological and pathological roles of the sigma receptor subtypes.

Table 2: Binding Affinities of a 2,7-Diazaspiro[3.5]nonane Derivative (Compound 4b) for Sigma Receptors

Receptor Ki (nM) Selectivity (S2R/S1R) Reference
Sigma-1 (S1R) 2.7 10-fold acs.org
Sigma-2 (S2R) 27 acs.org

Structure Activity Relationship Sar Studies of 2 Benzyl 2,7 Diazaspiro 3.5 Nonane Analogues

Influence of Substituents on Pharmacological Profiles

The pharmacological profile of 2-benzyl-2,7-diazaspiro[3.5]nonane analogues is highly sensitive to the nature and position of substituents on both the benzyl (B1604629) moiety and the diazaspirocyclic core. Research has focused on elucidating how these modifications impact binding affinity and selectivity for various receptors, most notably the sigma-1 (σ1) and sigma-2 (σ2) receptors.

Systematic modifications of the 2,7-diazaspiro[3.5]nonane scaffold have revealed that the core structure is optimal for sigma receptor recognition, providing a foundation for high-affinity ligands. nih.gov Studies involving a series of these derivatives have demonstrated a range of binding affinities (Ki values) for both σ1 and σ2 receptors. For instance, compounds featuring two basic nitrogen atoms have exhibited low nanomolar Ki values for the σ1 receptor, along with a 6- to 10-fold preference over the σ2 receptor. nih.gov

The substitution on the nitrogen atoms of the diazaspiro nonane (B91170) ring plays a critical role in determining the pharmacological outcome. For example, in a series of 2,7-diazaspiro[3.5]nonane derivatives, a compound with a phenyl group directly attached to one nitrogen and a phenethyl group on the other showed slightly reduced affinity for both sigma receptors compared to analogues with two basic nitrogens, although it still maintained double-digit nanomolar affinity. nih.gov Another analogue with a three-carbon chain on the basic nitrogen displayed a similar affinity profile. nih.gov

Furthermore, the functional activity of these compounds, whether they act as agonists or antagonists, is also dictated by their substitution patterns. In one study, two closely related 2,7-diazaspiro[3.5]nonane derivatives, which emerged as high-affinity σ1 receptor ligands, exhibited opposing functional effects in vivo. One compound demonstrated an agonistic effect at the σ1 receptor, while the other acted as an antagonist, highlighting the subtle yet profound influence of structural modifications on the resulting pharmacology. nih.gov

Table 1: Sigma Receptor Binding Affinities of Selected 2,7-Diazaspiro[3.5]nonane Analogues

Compound ID R1 R2 Ki (σ1) (nM) Ki (σ2) (nM) Selectivity (σ2/σ1)
4a Phenyl N-phenethyl 25 150 6
4b - N-benzyl 2.7 27 10
4c - N-phenethyl 3.5 21 6
5b - N-(4-methoxybenzyl) 13 102 7.8

Data sourced from a study on novel sigma receptor ligands. nih.gov

Rational Design of Derivatives for Enhanced Target Affinity and Selectivity

The insights gained from SAR studies have paved the way for the rational design of novel this compound derivatives with improved properties. The goal of rational design is to systematically modify the lead compound to optimize its interaction with the biological target, thereby enhancing its affinity, selectivity, and desired functional activity.

One key strategy in the rational design of these analogues has been the use of computational modeling to predict how different structural modifications will affect binding to the target receptor. nih.gov By understanding the binding mode of the 2,7-diazaspiro[3.5]nonane core within the receptor's binding pocket, researchers can make informed decisions about which substituents to introduce and where to place them to maximize favorable interactions.

For instance, molecular modeling studies have been employed to analyze the binding mode of 2,7-diazaspiro[3.5]nonane derivatives at sigma receptors. nih.gov These computational approaches help to visualize the key interactions between the ligand and the amino acid residues of the receptor. This understanding allows for the design of new analogues with substituents that can form additional hydrogen bonds, hydrophobic interactions, or electrostatic interactions, thus increasing binding affinity.

The development of derivatives with high selectivity for a particular receptor subtype is another crucial aspect of rational design. By comparing the binding pockets of different receptors, it is possible to identify structural differences that can be exploited to achieve selectivity. For example, if the σ1 receptor has a larger hydrophobic pocket than the σ2 receptor at a specific location, introducing a bulky, lipophilic substituent at the corresponding position on the this compound scaffold could lead to a derivative with higher affinity for the σ1 receptor.

The ultimate aim of this rational design process is to produce compounds with not only high affinity and selectivity but also a specific desired functional profile (e.g., agonist or antagonist). The iterative process of design, synthesis, and biological evaluation is central to achieving this goal, with each cycle providing more refined SAR data to guide the next round of design. nih.gov

Spatial Orientation and Conformational Preferences in Ligand Binding

Computational studies, such as conformational analysis and molecular dynamics simulations, are often used to explore the preferred low-energy conformations of these molecules in solution and within the receptor binding pocket. nih.gov These studies can reveal how the molecule might adapt its shape to fit into the binding site and which conformations are most likely to be biologically active.

The binding of a ligand to a receptor can occur through different mechanisms, such as "induced fit," where the receptor changes its conformation to accommodate the ligand, or "conformational selection," where the ligand binds to a pre-existing conformation of the receptor. nih.govnih.gov Understanding the conformational preferences of both the ligand and the receptor is therefore essential for a complete picture of the binding process.

For spirocyclic systems like 2,7-diazaspiro[3.5]nonane, the fixed spatial arrangement of the rings can lead to a more pre-organized structure that may favor binding to a specific receptor state, potentially leading to higher affinity and selectivity. The interplay between the rigid core and the flexible substituents, such as the benzyl group, allows for a fine-tuning of the molecule's interaction with its biological target.

Strategic Role of the 2,7 Diazaspiro 3.5 Nonane Scaffold in Contemporary Drug Discovery

Scaffold Hopping and Lead Optimization

The unique topology of the 2,7-diazaspiro[3.5]nonane scaffold makes it an attractive candidate for scaffold hopping, a medicinal chemistry strategy aimed at discovering new, patentable lead compounds by replacing the core molecular framework of a known active compound with a structurally distinct moiety. This approach can lead to significant improvements in pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

A notable example of scaffold hopping involves the development of selective antagonists for the dopamine (B1211576) D4 receptor (D4R), a target implicated in various neuropsychiatric disorders. nih.gov Researchers successfully replaced the piperidine (B6355638) core of a known D4R antagonist with the 2,7-diazaspiro[3.5]nonane framework. This modification extended a key structural element further into a specific pocket of the receptor, resulting in potent and selective D4R antagonists. nih.gov

Furthermore, the 2,7-diazaspiro[3.5]nonane scaffold has been instrumental in the lead optimization of sigma receptor (SR) ligands. acs.orgacs.org SRs are implicated in a range of conditions, including pain and neurological diseases. By systematically modifying the substituents on the 2,7-diazaspiro[3.5]nonane core, researchers have developed ligands with high affinity and selectivity for the sigma-1 receptor (S1R). acs.orgacs.org For instance, derivatives of this scaffold have yielded compounds with low nanomolar Ki values for S1R and significant selectivity over the S2R subtype. acs.orgnih.gov

Compound IDScaffold ModificationTargetKey Findings
4 Replacement of a secondary amide with a 2,7-diazaspiro[3.5]nonane coreD4RDisplayed selectivity for D4R with a partial loss of on-target activity compared to the parent compound. nih.gov
4b (AD186) 2,7-diazaspiro[3.5]nonane coreS1R/S2RExhibited a high affinity for S1R (Ki = 2.7 nM) with 10-fold selectivity over S2R. acs.orgacs.org
5b (AB21) 2,7-diazaspiro[3.5]nonane coreS1R/S2RShowed high affinity for S1R (Ki = 13 nM) with a preference over S2R. acs.orgacs.org
8f (AB10) Diazabicyclo[4.3.0]nonane core (for comparison)S1R/S2RDemonstrated high affinity for S1R (Ki = 10 nM). acs.orgacs.org

Development of Novel Chemical Probes

The development of potent and selective ligands for specific biological targets is a prerequisite for creating chemical probes—small molecules used to study the functions of proteins and biological pathways. The successful generation of high-affinity 2,7-diazaspiro[3.5]nonane-based ligands for sigma receptors underscores the potential of this scaffold in developing such research tools. acs.orgacs.org

Specifically, compounds like 4b (AD186) , with its low nanomolar affinity and significant selectivity for the S1R, could serve as a starting point for the design of chemical probes. acs.orgacs.org These probes, which could be further modified with reporter tags (e.g., fluorescent dyes or biotin), would enable researchers to investigate the distribution, dynamics, and functional roles of S1R in various physiological and pathological processes. The rigid nature of the 2,7-diazaspiro[3.5]nonane scaffold is particularly advantageous in this context, as it can help ensure that the probe's selectivity is maintained after the addition of a reporter group.

Contribution to Chemical Space Exploration and Intellectual Property

In the quest for novel therapeutics, the exploration of new chemical space is paramount. Spirocyclic scaffolds, such as 2,7-diazaspiro[3.5]nonane, have gained prominence as they provide access to three-dimensional structures that are underrepresented in traditional compound libraries. researchgate.net This increased three-dimensionality can lead to improved target engagement and better physicochemical properties compared to flat, aromatic-rich molecules. researchgate.net

The novelty of the 2,7-diazaspiro[3.5]nonane scaffold and its derivatives makes it a valuable asset for securing intellectual property. A number of patents have been filed that incorporate this scaffold, highlighting its importance in the development of new drug candidates for a variety of diseases. For example, patent applications have described the use of 2,7-diazaspiro[3.5]nonane derivatives in the context of:

Huntington's disease: As part of heteroaryl compounds designed to treat this neurodegenerative disorder. google.com

Cardiovascular diseases: In the development of PCSK9 inhibitors. googleapis.com

Cancer: As a component of PARP inhibitors. googleapis.com

Tuberculosis: Within benzothiazinone-based compounds targeting the DprE1 enzyme. bohrium.comacs.orgmdpi.com

Inflammatory diseases: In the creation of BLT2 agonists. epo.org

CCR8 mediated diseases: As novel diazaspiroalkanes for therapeutic use. google.com

The successful application of the 2,7-diazaspiro[3.5]nonane scaffold in these diverse therapeutic areas underscores its versatility and its significant contribution to expanding the landscape of patentable chemical entities.

Conclusion and Future Perspectives in 2 Benzyl 2,7 Diazaspiro 3.5 Nonane Research

Current Challenges in Synthetic Accessibility and Derivatization

The synthesis of the 2-Benzyl-2,7-diazaspiro[3.5]nonane core and its subsequent derivatization present a series of challenges that researchers are actively working to overcome. The construction of the spirocyclic system itself often requires multi-step sequences. A common approach involves the cyclization of a suitable diamine with a benzyl (B1604629) halide in the presence of a base, often requiring specific solvents like ethanol (B145695) or methanol (B129727) and heat to drive the reaction. nih.gov A patent for the synthesis of a related compound, 7-oxo-2-azaspiro[3.5]nonane, highlights a two-step method to create the spirocyclic core, which could potentially be adapted. google.com However, achieving high yields and purity can be difficult, and the synthesis of precursors can be complex. google.com

Furthermore, the introduction of the benzyl group itself can present challenges. While N-alkylation with benzyl halides is a standard method, it can be complicated by overalkylation or the need for harsh reaction conditions. beilstein-journals.org Alternative, milder methods for N-benzylation are continuously being explored to improve efficiency and substrate scope. mdpi.comnih.gov The modular synthesis of related 2-benzyl benzimidazole (B57391) opioids highlights how synthetic methods can be adapted to create a variety of analogues by modifying different parts of the molecule, a strategy that could be applied to the this compound scaffold. www.gov.uk

The table below summarizes some of the key challenges and potential solutions in the synthesis and derivatization of this compound.

ChallengePotential Solutions
Multi-step synthesis of the spirocyclic core Development of more convergent and efficient cyclization strategies. google.com
Regioselective functionalization of the two nitrogen atoms Utilization of orthogonal protecting group strategies (e.g., Boc, Cbz).
Harsh conditions for N-benzylation Exploration of milder and more efficient N-alkylation catalysts and reagents. mdpi.comnih.gov
Limited commercial availability of starting materials Development of scalable and cost-effective routes to key precursors.
Purification of polar diamine intermediates Optimization of chromatographic and non-chromatographic purification techniques.

Emerging Avenues for Mechanistic Elucidation and Target Identification

Understanding the precise molecular targets and mechanism of action is crucial for the development of this compound derivatives as therapeutic agents or chemical probes. While the general mechanism is often attributed to the compound binding to enzymes or receptors and modulating their activity, identifying the specific interactors is a significant undertaking. nih.gov

Modern approaches to target deconvolution offer promising avenues for elucidating the biological function of novel compounds like this compound. nih.govnih.gov These methods can be broadly categorized as direct and indirect.

Direct methods aim to physically identify the binding partners of a compound. These include:

Affinity Chromatography: The this compound molecule can be functionalized with a tag (e.g., biotin) and immobilized on a solid support. This "bait" is then used to "fish" for its binding partners from a cell lysate.

Photo-affinity Labeling: A photoreactive group can be incorporated into the structure of a this compound derivative. Upon exposure to UV light, this group forms a covalent bond with the target protein, allowing for its subsequent identification.

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that react with the active sites of specific enzyme families to profile their activity in complex biological samples. Derivatives of this compound could be designed as ABPP probes.

Indirect methods infer the target based on the phenotypic or genomic response of a biological system to the compound. These include:

Computational Modeling: Docking studies and molecular dynamics simulations can predict the binding of this compound derivatives to known protein structures, providing hypotheses for experimental validation.

Genetic and Genomic Approaches: Techniques like CRISPR-Cas9 screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target pathway.

The table below outlines some of the emerging techniques for target identification applicable to this compound research.

TechniqueDescriptionPotential Application for this compound
Affinity-based Chemoproteomics Immobilized compound derivative used to capture binding proteins from cell lysates.Identification of direct protein targets.
Photo-affinity Labeling Covalent cross-linking of the compound to its target upon photoactivation.Irreversible labeling of target proteins for identification.
Cellular Thermal Shift Assay (CETSA) Measures changes in protein thermal stability upon ligand binding.Validation of target engagement in living cells.
CRISPR-Cas9 Screening Genome-wide screening to identify genes modulating compound sensitivity.Unbiased identification of target pathways and resistance mechanisms.
Computational Docking and Simulation In silico prediction of binding modes and affinities to protein targets.Prioritization of potential targets for experimental validation.

Potential for New Applications in Chemical Biology and Material Science

While much of the focus on diazaspirocycles has been in medicinal chemistry, the unique structural and chemical properties of this compound open up possibilities in other scientific domains, particularly chemical biology and material science.

In chemical biology , derivatives of this compound can be developed as sophisticated chemical probes to study biological processes. nih.govnih.gov By attaching fluorescent dyes, biotin (B1667282) tags, or photoreactive groups, these molecules can be transformed into tools for:

Visualizing biological targets: Fluorescently labeled derivatives could allow for the imaging of their target proteins within cells, providing insights into their subcellular localization and dynamics.

Targeted protein degradation: The diazaspiro[3.5]nonane scaffold can be incorporated into proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific proteins. A related 2,7-diazaspiro[3.5]nonane-7-acetic acid has been used as a building block for protein degraders. sigmaaldrich.com

Modulating protein-protein interactions: The rigid spirocyclic core can serve as a scaffold to present functional groups in a precise three-dimensional arrangement, enabling the design of molecules that can disrupt or stabilize protein-protein interactions.

In material science , the diamine nature of the 2,7-diazaspiro[3.5]nonane core makes it an attractive building block for the synthesis of novel polymers and functional materials. The introduction of the benzyl group can influence the material's properties, such as its solubility, thermal stability, and self-assembly behavior. Potential applications include:

High-performance polymers: The rigid spirocyclic structure can be incorporated into polymer backbones to enhance their mechanical strength and thermal resistance.

Functional materials: The nitrogen atoms can be quaternized to create cationic polymers for applications such as gene delivery or as antimicrobial agents.

Metal-organic frameworks (MOFs): The diamine can act as a linker to coordinate with metal ions, forming porous crystalline materials with potential applications in gas storage, catalysis, and sensing.

The table below highlights potential applications of this compound in these emerging areas.

FieldPotential ApplicationRationale
Chemical Biology Fluorescent ProbesThe scaffold allows for the attachment of fluorophores to visualize biological targets.
PROTACsThe diamine core can be a component of bifunctional molecules for targeted protein degradation. sigmaaldrich.com
Modulators of Protein-Protein InteractionsThe rigid 3D structure can be used to design specific interaction inhibitors or stabilizers.
Material Science High-Performance PolymersThe spirocyclic core can impart rigidity and thermal stability to polymer chains.
Cationic PolymersQuaternization of the nitrogen atoms can lead to materials for gene delivery or antimicrobial coatings.
Metal-Organic Frameworks (MOFs)The diamine can serve as a linker for the construction of porous materials.

Q & A

Q. How can researchers design a synthetic pathway for 2-Benzyl-2,7-diazaspiro[3.5]nonane that minimizes side reactions?

Methodological Answer:

  • Reaction Optimization: Use reflux conditions with absolute ethanol and catalytic glacial acetic acid to promote cyclization while minimizing side products, as demonstrated in analogous spirocyclic syntheses (e.g., condensation of substituted benzaldehydes with heterocyclic amines) .
  • Purification Strategies: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the spirocyclic product from unreacted precursors or byproducts.
  • Kinetic Control: Monitor reaction progress via thin-layer chromatography (TLC) to terminate reactions at optimal conversion points, reducing decomposition risks.

Q. What spectroscopic techniques are critical for characterizing the spirocyclic structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^{13}C NMR to confirm the spirocyclic scaffold by identifying unique proton environments (e.g., deshielded benzyl protons) and quaternary carbons at the spiro junction .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C14_{14}H18_{18}N2_2) and isotopic patterns to distinguish the compound from structural analogs .
  • X-ray Crystallography: Resolve spatial geometry to confirm the 3.5-membered ring system, if single crystals are obtainable.

Q. How does the spirocyclic architecture influence the compound’s molecular interactions in theoretical frameworks?

Methodological Answer:

  • Conformational Analysis: Apply density functional theory (DFT) to model energy-minimized conformers and predict steric constraints affecting binding to biological targets (e.g., neurotransmitter receptors) .
  • Pharmacophore Mapping: Use molecular docking simulations to identify critical interaction sites (e.g., benzyl group for hydrophobic interactions, diaza groups for hydrogen bonding) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound under varying solvent and catalyst systems?

Methodological Answer:

  • Variable Selection: Test factors like solvent polarity (ethanol vs. DMF), temperature (reflux vs. microwave-assisted), and catalyst loading (acetic acid vs. Lewis acids) using a 2k^k factorial design to identify significant interactions .
  • Response Surface Methodology (RSM): Model yield and purity as responses to refine optimal conditions (e.g., 80°C, 0.5 mol% catalyst) while minimizing side-product formation.

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Meta-Analysis Framework: Systematically compare studies using PRISMA guidelines to assess methodological heterogeneity (e.g., assay type, cell lines) and identify confounding variables .
  • Mechanistic Profiling: Conduct orthogonal assays (e.g., radioligand binding, functional cAMP assays) to validate target engagement and rule off-target effects .

Q. How can computational tools like COMSOL Multiphysics enhance the study of this compound’s physicochemical properties?

Methodological Answer:

  • Multiscale Modeling: Simulate diffusion kinetics in biological membranes using finite element analysis (FEA) to predict bioavailability .
  • AI-Driven Synthesis Planning: Train machine learning models on spirocyclic compound datasets to propose novel derivatives with optimized LogP or solubility.

Q. What methodologies validate the compound’s role in modulating neurotransmitter systems?

Methodological Answer:

  • In Vivo Microdialysis: Measure extracellular dopamine or serotonin levels in rodent models post-administration to assess CNS penetration .
  • Electrophysiological Patch-Clamp: Quantify ion channel modulation (e.g., GABAA_A receptors) to establish mechanistic links to observed neuroactivity.

Data Integration & Theoretical Frameworks

Q. How can linked survey and experimental data improve mechanistic studies of this compound?

Methodological Answer:

  • Mixed-Methods Design: Integrate quantitative structure-activity relationship (QSAR) data with qualitative researcher annotations to triangulate structure-function hypotheses .
  • Ethical Data Linking: Obtain informed consent for reusing historical datasets while ensuring anonymization of sensitive pharmacological data.

Q. What theoretical frameworks guide the design of spirocyclic compounds for targeted drug delivery?

Methodological Answer:

  • Lock-and-Key Theory: Align steric and electronic properties of the spirocyclic core with active-site geometries of target proteins .
  • Systems Pharmacology: Model network interactions to predict polypharmacology risks or synergies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.